molecular formula C15H23F2NO4 B13485993 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid

9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B13485993
M. Wt: 319.34 g/mol
InChI Key: UVVARXVUFYRZCD-UHFFFAOYSA-N
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Description

9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[331]nonane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the bicyclo[3.3.1]nonane framework and introduce the fluorine atoms through selective fluorination reactions. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group using standard Boc protection techniques. Finally, the carboxylic acid group is introduced through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms in 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid makes it unique. These features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C15H23F2NO4

Molecular Weight

319.34 g/mol

IUPAC Name

7,7-difluoro-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C15H23F2NO4/c1-14(2,3)22-13(21)18-11-9-4-8(12(19)20)5-10(11)7-15(16,17)6-9/h8-11H,4-7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

UVVARXVUFYRZCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(CC1CC(C2)(F)F)C(=O)O

Origin of Product

United States

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